molecular formula C14H18O4 B1635328 5-(3-iso-Propoxyphenyl)-5-oxovaleric acid

5-(3-iso-Propoxyphenyl)-5-oxovaleric acid

Cat. No.: B1635328
M. Wt: 250.29 g/mol
InChI Key: REFNCPQOKIKTDI-UHFFFAOYSA-N
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Description

5-(3-iso-Propoxyphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a ketone group (oxo) and a phenyl ring substituted with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-iso-Propoxyphenyl)-5-oxovaleric acid typically involves the reaction of a suitable phenyl derivative with a pentanoic acid precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-iso-Propoxyphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron (Fe) or aluminum chloride (AlCl3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(3-iso-Propoxyphenyl)-5-oxovaleric acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(3-iso-Propoxyphenyl)-5-oxovaleric acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-oxo-5-(prop-2-ynylamino)pentanoic acid
  • 5-oxo-3-phenyl-5-(2-quinolinylamino)pentanoic acid

Uniqueness

5-(3-iso-Propoxyphenyl)-5-oxovaleric acid is unique due to its specific substitution pattern on the phenyl ring and the presence of the propan-2-yloxy group. This structural uniqueness can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

5-oxo-5-(3-propan-2-yloxyphenyl)pentanoic acid

InChI

InChI=1S/C14H18O4/c1-10(2)18-12-6-3-5-11(9-12)13(15)7-4-8-14(16)17/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,16,17)

InChI Key

REFNCPQOKIKTDI-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)CCCC(=O)O

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)CCCC(=O)O

Origin of Product

United States

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